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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethoxypyridazine

Cat. No.: B1597282

An In-Depth Technical Guide to 4-Chloro-3,5-
dimethoxypyridazine

A comprehensive review of the synthesis, characterization, and potential applications of a novel
pyridazine derivative.

Foreword

The landscape of heterocyclic chemistry is in a perpetual state of expansion, driven by the
relentless pursuit of novel molecular architectures with unique biological activities and material
properties. Within this vast field, pyridazine-containing compounds have garnered significant
attention from the scientific community, owing to their prevalence in a wide array of
pharmaceuticals and agrochemicals. Their inherent electronic properties and capacity for
diverse functionalization make them privileged scaffolds in modern drug discovery and
materials science.

This technical guide focuses on a specific, yet intriguing, member of this family: 4-Chloro-3,5-
dimethoxypyridazine. Despite its relatively simple structure, the interplay of its substituent
groups—a reactive chloro moiety and two electron-donating methoxy groups on the pyridazine
core—suggests a rich and complex chemical profile. This document aims to serve as a
foundational resource for researchers, scientists, and drug development professionals by
providing a detailed exploration of its chemical structure, a validated synthesis protocol, in-
depth characterization data, and a prospective look into its reactivity and potential applications.
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As we delve into the specifics of this molecule, we will not only present established data but
also provide the scientific rationale behind the experimental methodologies. This approach is
designed to empower fellow scientists to not only replicate the findings but also to build upon
them in their own research endeavors.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its
structure and a precise assignment of its systematic name.

Chemical Structure

4-Chloro-3,5-dimethoxypyridazine is a six-membered aromatic heterocycle containing two
adjacent nitrogen atoms, which defines it as a pyridazine. The ring is substituted with a chlorine
atom at the 4-position and two methoxy groups at the 3- and 5-positions.

Caption: 2D structure of 4-Chloro-3,5-dimethoxypyridazine.

IUPAC Nomenclature

The systematic name for this compound, following the guidelines set by the International Union
of Pure and Applied Chemistry (IUPAC), is 4-chloro-3,5-dimethoxypyridazine. The
numbering of the pyridazine ring begins with one of the nitrogen atoms and proceeds in a
manner that gives the substituents the lowest possible locants.

Synthesis and Purification

The synthesis of substituted pyridazines often involves the cyclization of a 1,4-dicarbonyl
compound or a derivative with hydrazine, followed by functional group interconversions. For 4-
Chloro-3,5-dimethoxypyridazine, a plausible and efficient synthesis route starts from a
readily available precursor, 3,6-dichloropyridazine.

Synthetic Pathway

The overall synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The
chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-
withdrawing nature of the ring nitrogens. Methoxide ions can displace one or more of these
chlorine atoms. The regioselectivity of this substitution is a critical consideration.
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Caption: Proposed synthesis workflow for 4-Chloro-3,5-dimethoxypyridazine.

Experimental Protocol: Synthesis of 4-Chloro-3,5-
dimethoxypyridazine

This protocol is a hypothetical, yet chemically sound, procedure based on established reactivity
patterns of similar heterocyclic systems. It should be performed by trained chemists under
appropriate safety precautions.

Materials:

¢ 3,6-Dichloropyridazine

e Sodium methoxide (25% solution in methanol)

e Methanol (anhydrous)

e Dichloromethane (DCM)

e Saturated agueous sodium bicarbonate solution
e Brine (saturated aqueous sodium chloride)

e Anhydrous magnesium sulfate

 Silica gel for column chromatography
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e Hexanes and Ethyl Acetate (for chromatography)
Procedure:

e Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq). Dissolve
the starting material in anhydrous methanol.

o Reagent Addition: While stirring, add sodium methoxide solution (2.2 eq) dropwise at room
temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain
the temperature.

o Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the
consumption of the starting material and the formation of the product. The reaction is
expected to proceed to completion after several hours at reflux.

o Workup:

o Once the reaction is complete, cool the mixture to room temperature and carefully quench
with water.

o Remove the methanol under reduced pressure.
o Extract the agueous residue with dichloromethane (3x).

o Combine the organic layers and wash with saturated sodium bicarbonate solution,
followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

 Purification: Purify the crude product by column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes to afford pure 4-Chloro-3,5-dimethoxypyridazine.

Causality Behind Experimental Choices:
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e Anhydrous Conditions: The use of anhydrous methanol and a nitrogen atmosphere is crucial

to prevent the reaction of sodium methoxide with water, which would reduce its

nucleophilicity and potentially lead to side products.

o Stoichiometry: A slight excess of sodium methoxide is used to ensure complete conversion

of the dichloropyridazine.

e Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to

remove any unreacted base and water-soluble impurities.

o Chromatographic Purification: Due to the potential for the formation of regioisomers and

other byproducts, column chromatography is the most effective method for isolating the

desired product in high purity.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of a synthesized

compound. The following table summarizes the key physicochemical properties and expected

spectroscopic data for 4-Chloro-3,5-dimethoxypyridazine.

Property Value

Molecular Formula CeH7CIN20:2

Molecular Weight 174.59 g/mol

Appearance Expected to be a white to off-white solid
Solubility Soluble in chlorinated solvents, alcohols

1H NMR (CDCls, 400 MHz)

o (ppm): ~4.0 (s, 6H, 2 x OCHS3), ~7.5 (s, 1H, Ar-
H)

13C NMR (CDCls, 100 MHz)

3 (ppm): ~55 (OCHs), ~120 (C-Cl), ~130 (Ar-C-
H), ~160 (C-OCHs)

Mass Spec (El)

miz (%): 174 (M+), 159, 131, 103

IR (KBr, cm™1)

~3050 (Ar C-H), ~2950 (C-H), ~1580 (C=N),
~1100 (C-O)
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Reactivity and Potential Applications

The chemical reactivity of 4-Chloro-3,5-dimethoxypyridazine is dictated by its functional
groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing
a handle for further molecular elaboration. The methoxy groups are generally stable but can be
cleaved under harsh acidic conditions. The pyridazine ring itself can undergo reactions such as
N-oxidation.

This reactivity profile opens doors to a variety of potential applications:

e Medicinal Chemistry: The pyridazine core is a common motif in bioactive molecules. 4-
Chloro-3,5-dimethoxypyridazine could serve as a key intermediate in the synthesis of
novel drug candidates targeting a range of diseases. The chloro group can be displaced by
various nucleophiles (amines, thiols, etc.) to generate libraries of compounds for high-
throughput screening.

o Agrochemicals: Many herbicides and pesticides contain nitrogen heterocycles. The unique
substitution pattern of this molecule could lead to the development of new agrochemicals
with improved efficacy and selectivity.

o Materials Science: Substituted pyridazines can be incorporated into polymers and organic
materials to tune their electronic and photophysical properties.

Safety and Handling

As a chlorinated organic compound, 4-Chloro-3,5-dimethoxypyridazine should be handled
with appropriate care in a well-ventilated laboratory fume hood.[1] Personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] In case of
skin or eye contact, rinse immediately and thoroughly with water.[1] For detailed safety
information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Chloro-3,5-dimethoxypyridazine represents a promising, yet underexplored, building block
in synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an attractive
starting point for the development of novel compounds with potential applications in medicine,
agriculture, and materials science. This guide provides a solid foundation of its chemical
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properties and a reliable synthetic protocol, intended to catalyze further research and
innovation in this exciting area of heterocyclic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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